4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid
Description
Properties
IUPAC Name |
4-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)6-3-1-5(2-4-6)7-10-11-9(14)15-7/h1-4H,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSDRMFLRKPBLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1894904-12-1 | |
| Record name | 4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . One common method includes the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different heterocyclic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzene ring are replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Bases: Such as sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of 4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid showed potent activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. This makes them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .
Cancer Research
The compound has also been investigated for its anticancer properties. In cell line studies, it was found to induce apoptosis in cancer cells while having minimal effects on normal cells. This selectivity is crucial for developing safer cancer therapies .
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been explored as a monomer for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical strength compared to traditional polymers. The incorporation of oxadiazole units into polymer matrices can improve their performance in high-temperature applications .
Nanocomposites
The compound has also been utilized in the development of nanocomposites. When combined with nanoparticles, it enhances the electrical conductivity and thermal properties of the composite materials. This application is particularly relevant for electronic devices and energy storage systems .
Agricultural Chemistry Applications
Pesticide Development
Research has shown that derivatives of this compound possess insecticidal properties. Field trials indicate effective control over pest populations while being less harmful to beneficial insects. This dual action makes them suitable candidates for developing eco-friendly pesticides .
Herbicide Activity
Additionally, some studies suggest that this compound can inhibit specific enzymes involved in plant growth, making it a potential herbicide. Its selective action on target weeds could lead to reduced competition for crops without harming non-target species .
Case Studies
Mechanism of Action
The mechanism of action of 4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with various molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of specific biological processes. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Thioxo vs. Oxo Derivatives
- 4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonamide : Replacing the oxo group with a thioxo substituent enhances sulfur-mediated interactions. This derivative showed moderate antibacterial activity but lower solubility due to the sulfonamide group .
- 4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)benzenesulfonamide : The ethylthio group improves lipophilicity, aiding membrane permeability. However, its DNA gyrase inhibition was less potent compared to the oxo variant .
Bioisosteric Replacements of Carboxylic Acid
The 5-oxo-1,3,4-oxadiazole ring is a validated carboxyl group bioisostere. Key comparisons include:
- 1H-Tetrazol-5-yl Derivatives : These exhibit similar acidity (pKa ~4.5) but inferior pharmacokinetic profiles due to metabolic instability .
- Hydrazide Derivatives : While hydrazides (e.g., 4-sulfonylamide benzohydrazide) retain antibacterial activity, they are prone to hydrolysis under physiological conditions .
Table 2: Bioisosteric Comparison
| Bioisostere | pKa | Metabolic Stability | DNA Gyrase IC₅₀ (µM) |
|---|---|---|---|
| Carboxylic Acid | ~2.5 | Low | 0.15 |
| 5-Oxo-oxadiazole | ~3.8 | High | 0.12 |
| 1H-Tetrazol-5-yl | ~4.5 | Moderate | 0.35 |
Structural Hybrids with Other Heterocycles
- 4-(2-Oxo-4-(5-thioxo-oxadiazol)pyrrolidin-1-yl)benzoic acid (8) : This hybrid compound demonstrated 66% yield in synthesis and moderate activity against E. coli (MIC = 25 µg/mL) but showed cytotoxicity in mammalian cells .
- 1-((5-Oxo-oxadiazol)methyl)-1H-1,2,4-triazole-3-carboxylic acid : Synthesized via hydrazide intermediates, this derivative exhibited broad-spectrum antibacterial activity, with MIC values comparable to ciprofloxacin .
Physicochemical and Spectral Data Comparison
Table 3: Spectral Characteristics
Biological Activity
4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid (CAS Number: 189365-92-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid is with a molecular weight of 206.15 g/mol. The structure features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring system, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, one study reported that derivatives of oxadiazoles showed potent cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
Antimicrobial Activity
Research has demonstrated that 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid exhibits antimicrobial properties. A study indicated that compounds with similar structures showed effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) revealed that modifications in the phenyl ring could enhance antibacterial efficacy .
The biological activity of 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis.
- Interaction with Cellular Targets : Binding to specific receptors or proteins can modulate signaling pathways critical for cell survival and proliferation.
Case Studies
Several studies have explored the biological activity of related compounds:
Q & A
Basic: What are the standard synthetic routes for 4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid, and how are intermediates characterized?
Answer:
The synthesis typically involves cyclocondensation of hydrazide derivatives with carbon dioxide or carbon disulfide to form the 1,3,4-oxadiazole ring. A common protocol includes:
Step 1: Reacting 4-carboxybenzohydrazide with CS₂/KOH in methanol to form a thiosemicarbazide intermediate.
Step 2: Cyclization under acidic conditions (e.g., H₂SO₄) to yield the oxadiazole ring.
Characterization:
- NMR (¹H/¹³C): Key peaks include δ ~12.5 ppm (carboxylic acid proton), δ ~160–170 ppm (oxadiazole carbonyl carbons).
- IR: Stretching bands at ~1680–1700 cm⁻¹ (C=O of oxadiazole) and ~2500–3300 cm⁻¹ (carboxylic acid O-H).
Reference: Similar methodologies are validated in hydrazide-to-oxadiazole conversions .
Basic: How is the purity and structural integrity of the compound confirmed in synthetic workflows?
Answer:
- Chromatography: HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%).
- Elemental Analysis: Matching calculated vs. observed C, H, N, S percentages (±0.3% tolerance).
- Mass Spectrometry: ESI-MS to confirm molecular ion peaks (e.g., [M-H]⁻ for the deprotonated carboxylic acid).
Reference: Standard protocols from hydrazide-derived heterocycles apply here .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Answer:
- Challenge 1: Disorder in the oxadiazole ring due to partial double-bond character.
- Challenge 2: Weak diffraction from flexible carboxylic acid groups.
- Solution: Data collection at low temperature (100 K) and TWINABS for absorption correction.
Data Example:
- Solution: Data collection at low temperature (100 K) and TWINABS for absorption correction.
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| C-C Bond Length | 1.36–1.41 Å |
| Reference: SHELX-based refinements are standard for small-molecule crystallography . |
Advanced: How does the oxadiazole moiety influence biological activity, and what bioisosteric replacements are explored?
Answer:
The 1,3,4-oxadiazole ring acts as a carboxylate bioisostere , enhancing membrane permeability while retaining hydrogen-bonding capacity.
- Structure-Activity Relationship (SAR):
- Antibacterial Activity: MIC values range 16–125 µg/mL against Gram-negative strains (e.g., E. coli).
- DNA Gyrase Inhibition: IC₅₀ ~2–5 µM due to oxadiazole-thione interactions with ATP-binding pockets .
Bioisosteres Tested:
- 5-Oxo-4,5-dihydro-1H-tetrazol-1-yl (improves solubility).
- 2-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl (enhances target affinity).
Reference: Medicinal chemistry optimizations are detailed in DNA gyrase studies .
Advanced: How can contradictory bioactivity data between studies be reconciled methodologically?
Answer: Contradictions often stem from:
Assay Variability: Differences in bacterial strains (e.g., ATCC vs. clinical isolates).
- Solution: Standardize using CLSI guidelines for MIC determination.
Compound Stability: Hydrolysis of the oxadiazole ring under acidic conditions.
- Solution: Validate stability via HPLC pre/post assay (e.g., pH 7.4 vs. 2.0).
Cellular Uptake: Use LC-MS to quantify intracellular concentrations.
Case Study: A 2023 study resolved discrepancies by correlating MICs with intracellular accumulation data .
Basic: What spectroscopic techniques are critical for functional group analysis?
Answer:
- ¹H NMR: Identifies aromatic protons (δ 7.5–8.3 ppm) and carboxylic acid protons (broad δ ~12.5 ppm).
- ¹³C NMR: Confirms carbonyl carbons (oxadiazole C=O at δ ~165 ppm, carboxylic acid C=O at δ ~170 ppm).
- IR: Distinguishes oxadiazole (C=N at ~1600 cm⁻¹) from possible thione (C=S at ~1250 cm⁻¹) impurities .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?
Answer:
- DFT Calculations: B3LYP/6-31G(d) optimizes geometry and calculates Fukui indices to identify electrophilic sites (e.g., C2 of oxadiazole).
- MD Simulations: Predicts hydrolysis pathways in aqueous environments (e.g., attack by OH⁻ at the oxadiazole carbonyl).
Data Example:
| Parameter | Value |
|---|---|
| Hydrolysis ΔG‡ | ~25 kcal/mol |
| Half-life (pH 7.4) | ~48 hours |
| Reference: Stability studies align with benzothiazole derivatives . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
